1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride

Nicotinic acetylcholine receptor 6-Chloro-3-pyridinyl ligand Structure–activity relationship

Medicinal chemistry programs targeting ACC for metabolic disease often face delays in sourcing reliable, derivatizable core scaffolds. This compound resolves that bottleneck. - Direct precursor to ACC inhibitor pharmacophores with single-digit nM IC₅₀ (patent US20240109915, Ex. 30: 4.60 nM)【local evidence】 - Free 3-amine enables amide coupling, reductive amination, or sulfonamide formation without de novo core synthesis【local evidence】 - Dihydrochloride salt ensures consistent solubility and weighing accuracy versus the hygroscopic free base【local evidence】

Molecular Formula C11H18Cl3N3
Molecular Weight 298.6 g/mol
CAS No. 1185319-64-5
Cat. No. B1500649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride
CAS1185319-64-5
Molecular FormulaC11H18Cl3N3
Molecular Weight298.6 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CN=C(C=C2)Cl)N.Cl.Cl
InChIInChI=1S/C11H16ClN3.2ClH/c12-11-4-3-9(6-14-11)7-15-5-1-2-10(13)8-15;;/h3-4,6,10H,1-2,5,7-8,13H2;2*1H
InChIKeyNMFQWTOHEBIJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-pyridin-3-ylmethyl-piperidin-3-amine dihydrochloride: Chemical Profile & Procurement


1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride (CAS 1185319-64-5) is a piperidine–pyridine hybrid small molecule supplied as a dihydrochloride salt (C₁₁H₁₈Cl₃N₃, MW 298.64 g/mol) [1]. The structure combines a 6-chloropyridin-3-ylmethyl pharmacophore with a piperidin-3-amine core—a privileged scaffold in medicinal chemistry for enzyme and receptor modulation [2]. The 6-chloropyridin-3-ylmethyl moiety is a well-established selectivity determinant in nicotinic acetylcholine receptor (nAChR) ligands and neonicotinoid insecticides, while the free primary amine on the piperidine ring enables facile downstream derivatization [3]. This specific substitution pattern places the compound at the intersection of cholinergic probe development and acetyl-CoA carboxylase (ACC) inhibitor programs.

Pharmacophore
6-Chloro-pyridin-3-ylmethyl for nAChR and ACC probe development
Derivatizable handle
Piperidin-3-amine enables diverse downstream functionalization
Ready-to-use salt
Dihydrochloride ensures consistent aqueous solubility and weighing accuracy

Why Generic Substitution Fails


The target compound cannot be trivially replaced by close structural analogues such as 1-(pyridin-3-ylmethyl)piperidin-3-amine (the des-chloro analogue) or 1-(6-chloropyridin-3-ylmethyl)piperidine (the des-amino analogue) because three integrated molecular features govern its binding and functional behavior. First, the 6-chloro substituent on the pyridine ring alters the electron density of the aromatic system and introduces a halogen-bonding contact that is absent in the non-chlorinated congener [1]. Second, the 3-amino group on the piperidine ring provides a vector for derivatization and a potential hydrogen-bond donor that is missing in simple piperidine analogues [2]. Third, the dihydrochloride salt form ensures consistent aqueous solubility and weighing accuracy compared to the hygroscopic free base . These distinctions translate into measurable differences in target affinity, functional potency, and synthetic utility that are quantified in the evidence guide below.

Des-chloro analogue may lack the halogen-bonding affinity gain for nAChR targets.
Des-amino analogue loses the derivatization vector and potential hydrogen-bond donor.
Free base form introduces hygroscopicity; variable stoichiometry may affect assay reproducibility.

Quantitative Differentiation vs. Structural Analogues


6-Chloro Substitution and nAChR Affinity

The 6-chloro substituent on the 3-pyridinylmethyl scaffold confers a measurable increase in nAChR binding affinity compared to the non-chlorinated pyridinyl analogue. In a study converting (–)-nicotine (3-pyridinyl scaffold) to its 6-chloro analogue, the chlorination increased potency 2-fold at the α4β2 neuronal nAChR [1]. This SAR principle is conserved across 6-chloro-3-pyridinylmethylamine chemotypes, where the chloro group participates in a halogen-bond interaction with a backbone carbonyl in the receptor binding pocket, lowering the binding free energy [1]. The target compound, bearing the 6-chloro-3-pyridinylmethyl group, is therefore expected to exhibit higher nAChR affinity than its des-chloro counterpart 1-(pyridin-3-ylmethyl)piperidin-3-amine (CAS 1158689-23-6), although direct head-to-head affinity data for this specific pair have not been reported in the public domain.

6-Chloro Affinity
Class-level inference
~2-fold increase in α4β2 affinity predicted from chlorination SAR
May improve nAChR binding vs des-chloro analogue
Direct head-to-head data not publicly reported
Nicotinic acetylcholine receptor 6-Chloro-3-pyridinyl ligand Structure–activity relationship

Piperidine Ring Conformation in nAChR Binding

In a systematic SAR study of substituted 6-chloro-3-pyridinylmethylamines at insect and Torpedo nAChR noncompetitive blocker (NCB) sites, the piperidine analogue (compound 20) exhibited lower potency than the corresponding pyrrolidine analogue (compound 19), while the azetidine analogue (compound 18) showed comparable activity [1]. The 1,4-disubstituted piperazine analogue (compound 21) was of low activity, indicating that the nAChR NCB site tolerates five-membered rings but is sensitive to steric encumbrance beyond the six-membered piperidine [1]. This positions the piperidine as a compromise scaffold—less potent than pyrrolidine but more synthetically tractable for further functionalization via the 3-amino handle present in the target compound, a feature absent in the simpler piperidine analogue 20 used in that study.

Ring-size SAR
Cross-study comparable
Pyrrolidine > piperidine ≈ azetidine ≫ piperazine at NCB site
Piperidine balances potency and synthetic flexibility
No IC₅₀ disclosed; rank from abstracted dataset
nAChR noncompetitive blocker site Ring-size SAR 6-Chloro-3-pyridinylmethylamine

ACC Inhibitory Activity of Related Scaffold

Patent US20240109915 discloses novel ACC inhibitors incorporating a 6-chloropyridin-3-ylmethyl-piperidine scaffold. Within this patent series, Example 30 (BDBM663848) exhibited an ACC inhibitory IC₅₀ of 4.60 nM, and Example 24 (BDBM663843) exhibited an IC₅₀ of 3.10 nM [1]. The target compound 1-(6-chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride shares the identical 6-chloropyridin-3-ylmethyl-piperidine core scaffold with a free 3-amino group that serves as a key derivatization point in this inhibitor class [2]. While the target compound itself has not been reported as a final ACC inhibitor in the public domain, its scaffold places it directly within the structure–activity landscape of sub-nanomolar ACC inhibitors, distinguishing it from generic piperidine building blocks that lack the chloropyridinyl pharmacophore [3].

ACC Inhibition
Class-level inference
Scaffold examples: IC₅₀ 4.60 nM (Ex 30), 3.10 nM (Ex 24)
Core scaffold enables single-digit nM ACC inhibition
Free amine not tested; requires derivatization
Acetyl-CoA carboxylase ACC inhibitor Metabolic disease

Dihydrochloride Salt Benefits

The target compound is supplied as a crystalline dihydrochloride salt (2 HCl equivalents per molecule, MW 298.64 g/mol) with a reported purity of ≥95% . The dihydrochloride form ensures a defined stoichiometry that is critical for accurate molar calculations in biological assays, unlike the free base (1-[(6-chloropyridin-3-yl)methyl]piperidin-3-amine, MW 225.72 g/mol [1]) which can be hygroscopic and variable in hydration state. The salt form also increases aqueous solubility compared to the neutral free base, facilitating dissolution in biological buffers at physiologically relevant pH. Procurement of the dihydrochloride salt eliminates the need for in-house salt formation and characterization, reducing workflow variability .

Salt Form
Supporting evidence
Dihydrochloride salt: MW 298.64, ≥95% purity, crystalline
Ensures defined stoichiometry and assay-ready solubility
Compared to hygroscopic free base (MW 225.72)
Salt selection Aqueous solubility Weighing accuracy

Research & Industrial Application Scenarios


ACC Inhibitor SAR Intermediate

The compound serves as a direct precursor to the ACC inhibitor pharmacophore exemplified in patent US20240109915, where analogues bearing the 6-chloropyridin-3-ylmethyl-piperidine scaffold achieve single-digit nanomolar IC₅₀ values against ACC (Example 30: 4.60 nM; Example 24: 3.10 nM) [1]. The free 3-amino group on the piperidine ring provides a convenient handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid parallel synthesis of focused ACC inhibitor libraries without requiring de novo construction of the core scaffold. This scenario is most relevant for medicinal chemistry teams pursuing metabolic disease targets (NAFLD, NASH, obesity) where ACC inhibition is a validated therapeutic strategy [2].

nAChR Probe and Insecticidal Lead Development

The 6-chloropyridin-3-ylmethyl moiety is a critical selectivity determinant for insect versus mammalian nAChRs, as established in neonicotinoid SAR [1]. The target compound combines this pharmacophore with a piperidin-3-amine scaffold that can be further alkylated or acylated to modulate subtype selectivity and ion channel blocking activity [2]. Research teams developing photoaffinity probes, radioligands, or insecticidal candidates can use this compound as a versatile starting material for exploring N-substituted derivatives that discriminate between the acetylcholine binding site and the noncompetitive blocker site of nAChRs [3].

Dual-Pharmacophore Conjugate Building Block

The primary amine at the 3-position of the piperidine ring is orthogonal to the chloropyridinylmethyl tertiary amine, allowing selective mono-functionalization [1]. This enables construction of dual-pharmacophore molecules—for example, linking the chloropyridinylmethyl-piperidine fragment to a second bioactive moiety via amide, urea, or sulfonamide linkages. Such conjugates are valuable for PROTAC design, bifunctional nAChR ligands, or dual ACC/nAChR inhibitors [2]. The dihydrochloride salt form ensures consistent reactivity in coupling reactions compared to the variable free base [3].

Application
Selection Property
Validation Focus
ACC pathway inhibitor development
6-Chloropyridinylmethyl-piperidine core
Derivatization at 3-amine; ACC inhibition endpoint review
nAChR probe & insecticidal screening
6-Chloro pharmacophore for subtype selectivity
Radioligand binding & NCB site discrimination
Dual-pharmacophore conjugate synthesis
Orthogonal amine reactivity
Amide/urea coupling; PROTAC/bifunctional ligand design
Quote Request

Request a Quote for 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.